molecular formula C9H10ClNO2 B6159239 4-(6-chloropyridin-2-yl)butanoic acid CAS No. 1211579-64-4

4-(6-chloropyridin-2-yl)butanoic acid

Cat. No.: B6159239
CAS No.: 1211579-64-4
M. Wt: 199.6
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Description

4-(6-chloropyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridin-2-yl)butanoic acid typically involves the reaction of 6-chloropyridine with butanoic acid derivatives. One common method is the alkylation of 6-chloropyridine with a butanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography can enhance the overall efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloropyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-chloropyridin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-chloropyridin-2-yl)butanoic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-bromopyridin-2-yl)butanoic acid
  • 4-(6-fluoropyridin-2-yl)butanoic acid
  • 4-(6-methylpyridin-2-yl)butanoic acid

Uniqueness

4-(6-chloropyridin-2-yl)butanoic acid is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, such as those with bromine, fluorine, or methyl groups, which may have different chemical and biological properties.

Properties

CAS No.

1211579-64-4

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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